(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a benzoyl group attached, which is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates . The presence of the sulfamoyl group could suggest potential biological activity, as sulfonamide derivatives are known for their wide range of medicinal applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with additional functional groups (benzoyl, ethyl, sulfamoyl) attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, while the sulfamoyl group could participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its water solubility compared to other benzo[d]thiazole derivatives .Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis Techniques : Research has explored novel synthetic routes for related compounds, highlighting efficient and eco-friendly methodologies. For instance, a one-pot multicomponent reaction facilitated by nano-catalysts demonstrates an efficient synthesis of novel ethyl acetate derivatives, which could be foundational for creating new commercial fungicides and sulfur-bearing peptide derivatives based on the core structure similar to the chemical (Kalhor, 2015).
- Characterization and Potential Anticancer Agents : The synthesis and structural characterization of related benzothiazole derivatives have been explored, with some studies evaluating their potential as anticancer agents. These compounds' synthesis often involves interactions with various arylidinemalononitrile derivatives, showcasing the versatility and potential therapeutic applications of these chemical frameworks (Mohamed, 2014).
Biological Activity and Applications
- Anticancer Activity : There's significant interest in the anticancer potential of benzothiazole derivatives. Research suggests that specific substitutions on the benzothiazole scaffold can modulate antitumor properties, leading to the synthesis of new derivatives to investigate their anticancer activity. This area of study indicates a promising path for developing new therapeutic agents (Osmaniye et al., 2018).
- Antirheumatic Potential : The synthesis and evaluation of related compounds and their metal complexes have demonstrated significant anti-rheumatic effects, highlighting the therapeutic potential of these chemicals in treating rheumatic diseases. Such studies underscore the importance of these compounds in developing new medications for inflammatory conditions (Sherif & Hosny, 2014).
Chemosensor Applications
- Selective Fluorimetric Sensors : The development of chemosensors based on benzothiazole derivatives for detecting metal ions in semi-aqueous media has been a significant area of research. These sensors exhibit high selectivity and sensitivity towards Cu2+ and Hg2+, demonstrating the utility of related compounds in environmental monitoring and analytical chemistry (Wagh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-16-6-5-15(32(21,26)27)10-17(16)31-20(23)22-19(25)12-7-13(28-2)9-14(8-12)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNJPRUOVCHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.